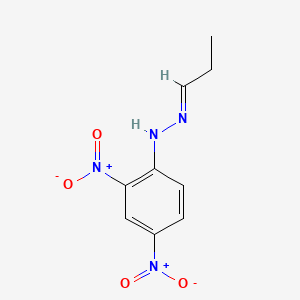
(S)-Desmethyldeprenyl HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Desmethyldeprenyl HCl, also known as (S)-N-methyl-N-propargyl-2-phenylethylamine hydrochloride, is a derivative of deprenyl (selegiline). It is a selective monoamine oxidase B (MAO-B) inhibitor, which means it inhibits the enzyme responsible for breaking down dopamine in the brain. This compound has been studied for its potential neuroprotective and therapeutic effects, particularly in the context of neurodegenerative diseases such as Parkinson’s disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Desmethyldeprenyl HCl typically involves the following steps:
Starting Material: The synthesis begins with the appropriate phenylethylamine derivative.
N-Methylation: The phenylethylamine derivative undergoes N-methylation using a methylating agent such as methyl iodide.
Propargylation: The N-methylated product is then subjected to propargylation using propargyl bromide in the presence of a base like sodium hydride.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-Desmethyldeprenyl is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
化学反応の分析
Types of Reactions
(S)-Desmethyldeprenyl HCl undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the propargyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield various reduced forms of the compound.
科学的研究の応用
(S)-Desmethyldeprenyl HCl has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study MAO-B inhibition and related chemical reactions.
Biology: The compound is studied for its effects on cellular processes and enzyme activity.
Medicine: Research focuses on its potential therapeutic effects in neurodegenerative diseases, particularly Parkinson’s disease. It is also investigated for its neuroprotective properties.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The primary mechanism of action of (S)-Desmethyldeprenyl HCl involves the inhibition of monoamine oxidase B (MAO-B). By inhibiting this enzyme, the compound increases the levels of dopamine in the brain, which can help alleviate symptoms of Parkinson’s disease. The molecular targets include the active site of MAO-B, where the compound binds and prevents the breakdown of dopamine. This action helps to maintain higher levels of dopamine, which is crucial for motor control and other neurological functions.
類似化合物との比較
(S)-Desmethyldeprenyl HCl is similar to other MAO-B inhibitors, such as:
Selegiline (Deprenyl): The parent compound from which this compound is derived.
Rasagiline: Another MAO-B inhibitor with similar neuroprotective effects.
Safinamide: A newer MAO-B inhibitor with additional mechanisms of action.
Uniqueness
What sets this compound apart is its specific enantiomeric form, which may offer distinct pharmacological advantages. Its selective inhibition of MAO-B and potential neuroprotective effects make it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
403646-91-3 |
|---|---|
分子式 |
C12H15N∙HCl |
分子量 |
209.72 |
純度 |
> 98% |
同義語 |
(R)-1-phenyl-N-prop-2-ynylpropan-2-amine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1147568.png)







